2,6-Diaminoisonicotinic acid
Overview
Description
2,6-Diaminoisonicotinic acid is an organic compound with the molecular formula C6H7N3O2 It is a derivative of isonicotinic acid, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminoisonicotinic acid typically involves the nitration of isonicotinic acid, followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced forms with different functional groups, and substituted derivatives with various substituents replacing the amino groups.
Scientific Research Applications
2,6-Diaminoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-diaminoisonicotinic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dichloroisonicotinic acid: Known for its use as a synthetic inducer of plant resistance against pathogens.
Isonicotinic acid: A precursor for the synthesis of various derivatives with different biological activities.
Uniqueness: 2,6-Diaminoisonicotinic acid is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2,6-diaminopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVBLWKSBOTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284987 | |
Record name | 2,6-Diaminoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-56-0 | |
Record name | 6313-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diaminoisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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